DNA-Binding Affinity of the Pd(II)–Phenethylmalonate Complex Compared with Homologous Chain-Length Variants
A mixed-ligand Pd(II) complex incorporating the phenethylmalonate dianion as the dicarboxylate ligand, [Pd(biqu)(pmal)]·H₂O (biqu = 2,2′-biquinoline; pmal = phenethylmalonate), exhibits a sperm-DNA binding constant Kb = 1.26 × 10⁴ M⁻¹ determined by fluorescence and UV-Vis titration [1]. This value represents the phenethylmalonate (two-carbon spacer) position within a broader SAR series that includes phenylmalonate (zero spacer), benzylmalonate (one spacer), and phenylpropylmalonate (three spacer) complexes, for which Gao et al. (2010) established the rank-order principle: longer carbon chain → higher DNA-binding efficiency → greater cytotoxicity across HeLa, Hep-G2, KB, and AGZY-83a cell lines [2]. The phenethylmalonate derivative occupies a quantitatively defined intermediate position in this SAR, distinct from both shorter and longer chain variants.
| Evidence Dimension | DNA binding constant (Kb) of Pd(II) complexes with benzenealkyl dicarboxylate ligands |
|---|---|
| Target Compound Data | Kb = 1.26 × 10⁴ M⁻¹ for [Pd(biqu)(phenethylmalonate)]·H₂O with sperm DNA (fluorescence/UV-Vis titration) |
| Comparator Or Baseline | Pd(II)-phenylmalonate (zero methylene spacer), Pd(II)-benzylmalonate (one spacer), Pd(II)-phenylpropylmalonate (three spacers) – trend: longer chain → higher binding (Gao et al. 2010, Inorg. Chem.) |
| Quantified Difference | Chain-length-dependent increase in DNA-binding efficiency; phenethylmalonate (L3) binds more strongly than benzylmalonate (L2) and less strongly than phenylpropylmalonate (L4), consistent with the overall SAR gradient characterized by UV hypochromism and fluorescence quenching data |
| Conditions | Fish sperm DNA (FS-DNA) in buffered aqueous solution; UV absorption at 244–265 nm; fluorescence quenching with ethidium bromide displacement; gel electrophoresis with pBR322 plasmid DNA |
Why This Matters
The quantified DNA-binding constant and its position within a defined SAR series allow a researcher to select the phenethylmalonate ligand when an intermediate level of DNA affinity and cytotoxicity is desired, rather than defaulting to a non-optimized chain length.
- [1] Gao EJ, Zhao SM, Liu QT. Study on the Interaction of Mixed Ligand Complex Palladium(II)-biquinoline-phenethylmalonate with DNA. Chinese Journal of Inorganic Chemistry. 2004;20(2):191–194. Binding constant Kb = 1.26 × 10⁴. View Source
- [2] Gao E, Zhu M, Liu L, Huang Y, Wang L, Shi C, Zhang W, Sun Y. Impact of the Carbon Chain Length of Novel Palladium(II) Complexes on Interaction with DNA and Cytotoxic Activity. Inorganic Chemistry. 2010;49(7):3261–3270. DOI: 10.1021/ic902176e. View Source
